Pyrrolo[3,2-c]pyridine Core Demonstrates 3.2-Fold FMS Kinase Potency Advantage Over Lead Compound KIST101029
Derivatives built upon the pyrrolo[3,2-c]pyridine scaffold demonstrate a quantifiable potency advantage. Among a series of eighteen pyrrolo[3,2-c]pyridine derivatives tested against FMS kinase, compound 1r achieved an IC50 of 30 nM, representing a 3.2-fold improvement over the lead compound KIST101029 (IC50 = 96 nM) . Compound 1e from the same series showed IC50 = 60 nM, a 1.6-fold improvement . In a cellular context against bone marrow-derived macrophages (BMDM), compound 1r maintained superiority with IC50 = 84 nM vs. KIST101029 IC50 = 195 nM—a 2.32-fold potency advantage . Importantly, compound 1r was profiled across a panel of 40 kinases including FMS and demonstrated selectivity for the FMS kinase target, confirming that the pyrrolo[3,2-c]pyridine scaffold can achieve target selectivity when appropriately elaborated .
| Evidence Dimension | FMS kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 30 nM (compound 1r); 60 nM (compound 1e); BMDM cellular IC50 = 84 nM (compound 1r) |
| Comparator Or Baseline | KIST101029: FMS kinase IC50 = 96 nM; BMDM cellular IC50 = 195 nM |
| Quantified Difference | 3.2-fold more potent (biochemical); 2.32-fold more potent (cellular BMDM) |
| Conditions | In vitro FMS kinase inhibition assay; bone marrow-derived macrophage (BMDM) cellular assay; selectivity tested over 40-kinase panel |
Why This Matters
This demonstrates that the pyrrolo[3,2-c]pyridine scaffold, when elaborated, can generate compounds with low-nanomolar biochemical and cellular potency against FMS kinase with selectivity over a broad kinase panel—a profile not achievable with the structurally distinct KIST101029 lead series, directly informing scaffold selection for CSF-1R/FMS-targeted programs.
- [1] El-Gamal MI et al. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. J Enzyme Inhib Med Chem. 2018 Dec;33(1):1160-1166. doi: 10.1080/14756366.2018.1491563. View Source
